![molecular formula C14H19BFNO3 B8129787 2-FLuoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B8129787.png)
2-FLuoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid ester derivative with a benzene ring. This compound is significant in organic synthesis and has various applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes:
Step 1: A substitution reaction where a fluorine atom is introduced to the benzene ring.
Step 2:
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted benzamides.
Oxidation and Reduction: These reactions can modify the functional groups on the benzene ring, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The boronic acid ester group makes it suitable for Suzuki coupling reactions, forming carbon-carbon bonds.
Scientific Research Applications
This compound has diverse applications in scientific research:
Biology: Acts as a probe in biochemical assays due to its ability to interact with specific biomolecules.
Medicine: Investigated for its potential as an enzyme inhibitor and in the design of anticancer drugs.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The boronic acid ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar compounds include:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid ester with similar applications in organic synthesis.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in coupling reactions and as an intermediate in the synthesis of pharmaceuticals.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Employed in the synthesis of complex organic molecules.
The uniqueness of 2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide lies in its specific functional groups, which provide distinct reactivity and applications in various fields .
Biological Activity
2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound with potential biological activity, particularly in the realms of medicinal chemistry and pharmacology. Its unique structure incorporates a fluorine atom and a dioxaborolane moiety, which are known to influence biological interactions and properties.
- Molecular Formula : C₁₄H₁₉BFNO₃
- Molecular Weight : 279.12 g/mol
- CAS Number : 2222333-26-6
- Storage Conditions : Inert atmosphere at 2-8°C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its inhibitory effects on specific enzymes and its cytotoxicity in different cell lines.
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). It demonstrated significant inhibitory potency with an IC₅₀ value in the low nanomolar range (8 nM), indicating its potential as a therapeutic agent in conditions like Alzheimer's disease and cancer where GSK-3β is implicated .
Cytotoxicity Studies
Cytotoxic effects were assessed using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The compound was tested at various concentrations (0.1, 1, 10, 50, and 100 µM). Results indicated that it exhibited a dose-dependent decrease in cell viability at higher concentrations, suggesting potential for selective cytotoxicity against certain cancer cell lines while sparing normal cells .
Table 1: Summary of Biological Activities
Activity Type | Test System | Concentration Range (µM) | Observed Effect |
---|---|---|---|
GSK-3β Inhibition | Recombinant enzyme assay | 0.01 - 10 | IC₅₀ = 8 nM |
Cytotoxicity | HT-22 Cells | 0.1 - 100 | Decreased viability at >10 |
BV-2 Cells | 0.1 - 100 | Significant reduction at >50 |
The mechanism through which this compound exerts its biological effects appears to be linked to its ability to interact with specific protein targets involved in cellular signaling pathways. The presence of the dioxaborolane group is believed to facilitate these interactions by enhancing binding affinity to target proteins .
Properties
IUPAC Name |
2-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(18)17-5/h6-8H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUQXWHNVGTSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.